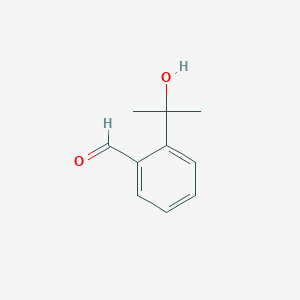

2-(2-Hydroxypropan-2-yl)benzaldehyde

Description

Historical Perspectives and Early Chemical Characterization

Historically, the study of aromatic aldehydes dates back to the early 19th century with the extraction and synthesis of benzaldehyde (B42025), the parent compound of this family. arctomsci.com The introduction of a hydroxyl group on the benzene (B151609) ring, as seen in salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), was also a significant development, with well-established synthetic methods like the Reimer-Tiemann reaction being developed in the late 19th century. bldpharm.com

Specific historical accounts detailing the first synthesis and characterization of 2-(2-Hydroxypropan-2-yl)benzaldehyde are not readily found in seminal literature. However, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 188175-52-2. chem960.compressbooks.publibretexts.org The characterization of a novel compound such as this would have traditionally relied on a combination of spectroscopic and analytical techniques. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and confirm the connectivity of the propan-2-ol and aldehyde groups to the benzene ring.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

Elemental Analysis: To determine the empirical formula of the compound.

While detailed early research findings for this specific molecule are scarce, its fundamental properties can be inferred from its structure and are available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 188175-52-2 |

| Molecular Formula | C10H12O2 |

Data sourced from publicly available chemical supplier information. bldpharm.com

Contemporary Research Significance and Scope in Organic Chemistry

The contemporary research significance of this compound lies in its potential as a building block in organic synthesis, owing to the presence of two reactive functional groups in close proximity.

Plausible Synthetic Routes:

The synthesis of this compound is not widely documented in academic literature. However, a plausible and common method for its preparation would involve the use of an organometallic reagent, such as a Grignard reagent. pressbooks.publibretexts.orgbyjus.com A potential synthetic pathway could be the reaction of methylmagnesium bromide (a Grignard reagent) with a protected 2-formylbenzoate (B1231588) ester, followed by deprotection and workup to yield the desired tertiary alcohol. The general mechanism for the addition of a Grignard reagent to a carbonyl group involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com

Research Applications and Scope:

The bifunctional nature of this compound opens up possibilities for its use in the synthesis of various heterocyclic compounds. The aldehyde group can undergo a range of reactions, including:

Condensation Reactions: With amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are fundamental in the synthesis of various ligands and biologically active molecules. masterorganicchemistry.comlibretexts.org

Oxidation: To form the corresponding carboxylic acid, 2-(2-hydroxypropan-2-yl)benzoic acid.

Reduction: To yield the corresponding benzyl (B1604629) alcohol, 2-(2-(hydroxymethyl)phenyl)propan-2-ol.

Wittig and Related Reactions: To form alkenes.

The tertiary alcohol group can participate in:

Esterification or Etherification: To introduce new functional groups.

Dehydration Reactions: To potentially form an alkene.

The ortho positioning of the aldehyde and the tertiary alcohol group could also facilitate intramolecular reactions, leading to the formation of cyclic ethers or other heterocyclic systems. This makes it a potentially valuable intermediate in the synthesis of novel molecular scaffolds for medicinal chemistry and materials science. While specific research demonstrating these applications for this compound is limited, the known reactivity of its functional groups suggests a broad scope for its use in synthetic organic chemistry.

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Schiff Base Formation | Primary Amine | Imine |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH4) | Diol |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGGROQJQWTINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188175-52-2 | |

| Record name | 2-(2-hydroxypropan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Hydroxypropan 2 Yl Benzaldehyde and Analogues

De Novo Synthesis Pathways and Strategizing

The construction of the 2-(2-Hydroxypropan-2-yl)benzaldehyde scaffold from basic starting materials can be achieved through various synthetic routes. These methods often involve the careful orchestration of reactions to introduce the formyl and the 2-hydroxypropan-2-yl groups onto the benzene (B151609) ring.

Multi-Step Organic Synthesis Approaches, including Grignard Additions

A common and versatile method for creating the tertiary alcohol group is the Grignard reaction. purdue.edu A plausible multi-step synthesis for this compound is outlined below. This approach utilizes a protection-deprotection strategy to prevent the highly reactive Grignard reagent from attacking the aldehyde functionality.

A typical synthetic sequence could commence with a protected 2-bromobenzaldehyde (B122850), such as 2-bromobenzaldehyde dimethyl acetal (B89532). The acetal group serves as a protecting group for the aldehyde. This starting material can be reacted with an excess of methylmagnesium bromide (CH₃MgBr), a Grignard reagent, in an appropriate ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgyoutube.com The Grignard reagent will attack the carbon atom of the carbonyl group of any unprotected aldehyde, but the acetal is stable to these conditions. purdue.edu

Following the Grignard reaction, an acidic workup (e.g., with dilute hydrochloric acid) is performed. This step serves two purposes: it protonates the intermediate alkoxide to form the tertiary alcohol and simultaneously removes the acetal protecting group, regenerating the aldehyde functionality. The final product, this compound, is then isolated and purified.

An analogous strategy has been described for the preparation of 2-fluoro-4-hydroxybenzaldehyde, where a protected 3-fluorophenol (B1196323) undergoes bromination, followed by a Grignard reagent exchange and reaction with dimethylformamide (DMF) to introduce the aldehyde group, and finally deprotection. google.com This highlights the utility of protecting groups and Grignard chemistry in the synthesis of substituted benzaldehydes.

Table 1: Illustrative Multi-Step Synthesis via Grignard Addition

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 2-Bromobenzaldehyde | Methanol, Acid catalyst | 2-Bromobenzaldehyde dimethyl acetal | Protection of the aldehyde group |

| 2 | 2-Bromobenzaldehyde dimethyl acetal | Magnesium (Mg), THF | 2-(Dimethoxymethyl)phenylmagnesium bromide | Formation of the Grignard reagent |

| 3 | 2-(Dimethoxymethyl)phenylmagnesium bromide | Acetone | Intermediate alkoxide | Formation of the tertiary alcohol precursor |

| 4 | Intermediate alkoxide | Aqueous acid (e.g., HCl) | This compound | Deprotection and formation of the final product |

This table presents a conceptual synthetic pathway.

One-Pot and Cascade Reaction Sequences

To improve efficiency and reduce waste, one-pot and cascade reactions are increasingly employed in organic synthesis. These methodologies combine multiple reaction steps in a single reaction vessel, avoiding the isolation and purification of intermediates.

A one-pot procedure for the synthesis of substituted benzaldehydes has been developed using Weinreb amides as stable aldehyde precursors. acs.orgrug.nl In this approach, a bromo-substituted Weinreb amide can be reduced with a hydride source to form a stable hemiaminal intermediate. This intermediate, which acts as a masked aldehyde, can then undergo a cross-coupling reaction with an organometallic reagent in the same pot to yield the desired substituted benzaldehyde (B42025). acs.orgrug.nl This strategy could be adapted for the synthesis of this compound by using an appropriate ortho-substituted precursor.

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, offer another elegant approach. For instance, a cascade strategy involving an in-situ generated picolyl imine has been used for the ortho-alkylation of benzaldehydes. nih.govacs.org While not directly producing the target molecule, this demonstrates the potential of cascade catalysis to functionalize the ortho position of a benzaldehyde derivative. Another example is the multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes to create densely functionalized cyclopentanones in a one-pot operation. nih.gov Such principles could inspire the design of novel cascade sequences for the synthesis of this compound and its analogues.

Sustainable and Green Chemistry Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming for processes that are more environmentally benign.

Aqueous Media and Micellar Catalysis in Synthesis

Performing organic reactions in water instead of volatile organic solvents is a key goal of green chemistry. Micellar catalysis has emerged as a powerful tool to achieve this, especially for reactions involving hydrophobic reactants. nih.govacs.org Surfactants are used to form micelles in water, creating nano-sized reactors where organic substrates can be concentrated, leading to accelerated reaction rates. nih.govnih.gov

This technique has been successfully applied to a variety of reactions, including hydroformylation of alkenes to aldehydes and C-H bond functionalization. nih.govcnr.it For the synthesis of this compound, micellar catalysis could potentially be employed in several steps. For example, a palladium-catalyzed C-H activation for the introduction of functional groups onto the benzene ring could be performed in an aqueous micellar medium. acs.org The use of "designer" surfactants can further enhance the efficiency and selectivity of these reactions. nih.gov The benefits of micellar catalysis include milder reaction conditions, reduced use of hazardous solvents, and often, easier product isolation. acsgcipr.org

Table 2: Examples of Reactions Amenable to Micellar Catalysis

| Reaction Type | Catalyst | Surfactant Example | Potential Application |

| Suzuki-Miyaura Coupling | Fe/ppm Pd nanoparticles | TPGS-750-M | Aryl-aryl bond formation |

| Sonogashira Coupling | FeCl₃ stabilized with XPhos | TPGS-750-M | Aryl-alkyne coupling |

| C-H Arylation | Pd(OAc)₂ | Brij 35 | Direct functionalization of the aromatic ring |

| A³ Coupling | Bis(imidazoline)Cu(I) | SDS | Synthesis of propargylamines |

This table showcases the versatility of micellar catalysis in reactions that could be adapted for the synthesis of complex benzaldehydes.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. nih.gov

For the synthesis of this compound, a chemo-enzymatic approach could be envisioned. For instance, a chemical synthesis could be used to produce a precursor molecule, which is then converted to the final product using an enzyme. One potential biocatalytic step is the oxidation of a primary alcohol precursor to the corresponding aldehyde. Alcohol dehydrogenases (ADHs) and alcohol oxidases are well-known for their ability to selectively oxidize primary alcohols to aldehydes. mdpi.comresearchgate.net

The creation of the chiral tertiary alcohol moiety in analogues of the target molecule could also be achieved through biocatalysis. While the enzymatic synthesis of tertiary alcohols is challenging, several classes of enzymes, including esterases, lipases, and epoxide hydrolases, have been successfully employed for this purpose. nih.govelsevierpure.com For example, a novel chemo-enzymatic cascade involving a Wacker oxidation followed by a Baeyer-Villiger monooxygenation, ester hydrolysis, and alcohol oxidation has been developed for the synthesis of fragrance and flavor aldehydes. rsc.org

Table 3: Potential Biocatalytic Steps in the Synthesis of this compound and Analogues

| Reaction | Enzyme Class | Substrate Example | Product Example |

| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | 2-(2-Hydroxypropan-2-yl)benzyl alcohol | This compound |

| Asymmetric Reduction | Ketoreductase (KRED) | 2-Acetylbenzaldehyde (B1198548) | (R)- or (S)-2-(1-Hydroxyethyl)benzaldehyde |

| Enantioselective Hydrolysis | Lipase | Racemic ester of a tertiary alcohol | Enantiopure tertiary alcohol |

This table illustrates hypothetical biocatalytic transformations relevant to the target structure.

Asymmetric Synthesis Methodologies for Chiral Analogues (if applicable)

While this compound itself is achiral, the synthesis of chiral analogues, where the tertiary alcohol is a stereocenter, is of significant interest. This requires the use of asymmetric synthesis methodologies to control the stereochemical outcome of the reaction.

A primary strategy for the enantioselective synthesis of chiral tertiary alcohols is the asymmetric addition of organometallic reagents to ketones. nih.govmsu.edu However, the differentiation of the two groups on the ketone can be challenging. nih.gov

A more relevant approach for synthesizing chiral analogues of this compound would be the enantioselective addition of an organometallic reagent to a 2-acylbenzaldehyde. For instance, the addition of a methyl group to 2-acetylbenzaldehyde could, in principle, yield a chiral tertiary alcohol. The enantioselective addition of Grignard reagents to aldehydes has been achieved using chiral ligands, such as (S)-BINOL, in the presence of a titanium catalyst. acs.org This method has been shown to be effective for a range of alkyl Grignard reagents, achieving high enantioselectivity. acs.org Similarly, organozinc reagents, prepared in situ from Grignard reagents, have been used for the catalytic enantioselective alkylation of aldehydes and ketones. rsc.org

Another powerful technique is the stereospecific catalytic asymmetric Meisenheimer rearrangement, which provides access to acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov While this specific reaction may not be directly applicable, it demonstrates the ingenuity of modern asymmetric catalysis in creating challenging stereocenters. The development of chiral auxiliaries that can direct the stereochemical course of a reaction is another important tool in asymmetric synthesis. nih.gov

Functional Group Transformations and Interconversions

The synthesis of complex molecules like this compound relies heavily on the strategic manipulation of functional groups. Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another to build the target molecular architecture. fiveable.meub.edu Key transformations for this particular compound involve the formation or modification of the aldehyde and the tertiary alcohol moieties.

The aldehyde group is highly reactive and serves as a crucial building block in organic synthesis. solubilityofthings.com Its preparation can be achieved through various methods. A primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com Conversely, aldehydes can be formed by the reduction of nitriles or esters using reagents such as diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu A notable one-pot, two-step procedure allows for the synthesis of functionalized benzaldehydes by using a stable aluminum hemiaminal as an intermediate. This protects the latent aldehyde group, enabling a subsequent cross-coupling reaction with organometallic reagents to introduce various substituents. acs.org

The tertiary alcohol group, specifically the 2-hydroxypropan-2-yl unit, is commonly synthesized via a Grignard reaction. This involves reacting an appropriate methyl ketone precursor with a methylmagnesium halide.

Research into related structures provides insight into applicable transformations. For instance, benzaldehyde-functionalized ionic liquids can be readily reduced using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding benzylic alcohols, or oxidized with hydrogen peroxide (H₂O₂)/potassium hydroxide (B78521) (KOH) to form carboxyl-functionalized ionic liquids. researchgate.net The synthesis of hydroxy benzoin (B196080) analogs has been achieved by reacting hydroxy benzaldehydes with potassium cyanide (KCN) in an ultrasonic bath. nih.gov These benzoins can be further oxidized to the corresponding benzils using nitric acid. nih.gov

Below is a table summarizing relevant functional group interconversions applicable to the synthesis of substituted benzaldehydes and related precursors.

| Transformation | Substrate | Reagent(s) | Product | Notes | Reference |

| Oxidation | Primary Alcohol (R-CH₂OH) | Pyridinium chlorochromate (PCC) | Aldehyde (R-CHO) | Selective oxidation that avoids over-oxidation to a carboxylic acid. | solubilityofthings.com |

| Reduction | Nitrile (R-C≡N) | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (R-CHO) | A common method for converting nitriles to aldehydes. | vanderbilt.edu |

| Reduction | Benzaldehyde-functionalized Ionic Liquid | Sodium borohydride (NaBH₄) | Benzylic alcohol-functionalized Ionic Liquid | Demonstrates the reduction of an aldehyde to an alcohol. | researchgate.net |

| Oxidation | Benzaldehyde-functionalized Ionic Liquid | Hydrogen Peroxide (H₂O₂), Potassium Hydroxide (KOH) | Carboxyl-functionalized Ionic Liquid | Shows the oxidation of an aldehyde to a carboxylic acid. | researchgate.net |

| One-Pot Reduction/Cross-Coupling | Weinreb Amide | DIBAL-H, Organolithium reagent, Palladium catalyst | Substituted Benzaldehyde | Forms a stable hemiaminal intermediate before cross-coupling. | acs.org |

| Benzoin Condensation | Hydroxy Benzaldehyde | Potassium Cyanide (KCN) | Hydroxy Benzoin | Reaction performed in an ultrasonic bath at 70-85 °C. | nih.gov |

| Oxidation | Hydroxy Benzoin | Nitric Acid (conc. HNO₃) | Hydroxy Benzil | Reaction stirred at 50-70 °C for 30-120 minutes. | nih.gov |

Flow Chemistry and Continuous Processing Techniques for Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. allfordrugs.com In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. This methodology offers significant advantages, including enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety by minimizing the volume of hazardous materials at any given time, and the potential for automation. allfordrugs.comflinders.edu.au

The application of continuous processing is particularly beneficial for the large-scale production of specialty chemicals like substituted benzaldehydes. A patented method describes the continuous production of substituted benzaldehydes and benzyl (B1604629) alcohols from substituted toluenes. The process involves continuous oxidation in one reactor followed by hydrolysis in a second reactor, demonstrating a multi-step continuous operation. patsnap.com

While specific flow synthesis of this compound is not widely documented, the principles can be applied from the synthesis of related compounds. For example, a continuous flow process has been developed for the removal of benzaldehyde impurities from solvent mixtures using a scavenger in a tubular laminar reactor. dtu.dk This study highlights the effective temperature and flow rate control achievable in such systems. At a temperature of 30°C and a 10-minute reaction time, an 82.5% conversion of benzaldehyde was achieved. dtu.dk

Multi-step continuous flow systems have been successfully employed for the synthesis of complex molecules, including peptides and materials for chemistry applications. flinders.edu.au These systems can incorporate in-line purification and spectroscopic analysis to monitor the reaction in real-time, ensuring high yields and efficiency. flinders.edu.au The synthesis of C-glycosides, for instance, has been achieved using a tandem Wittig-Michael reaction in a continuous flow setup. nih.gov Such approaches could be adapted for the synthesis of this compound, potentially by flowing a suitable substituted aryl halide and a Grignard reagent through a reactor for a coupling reaction, followed by an in-line oxidation or other functional group transformation.

The table below outlines examples of continuous processing relevant to the synthesis or purification of aldehydes and related compounds.

| Process | System Type | Key Parameters | Outcome | Reference |

| Production of Substituted Benzaldehyde | Continuous Oxidation and Hydrolysis Reactors | Oxidation: 190°C, 1.8 MPa; Hydrolysis: Water ratio 0.28:1 | Continuous production from substituted toluene (B28343). | patsnap.com |

| Removal of Benzaldehyde | Tubular Laminar Reactor with Scavenger | Temperature: 30°C; Residence Time: 10 min | 82.5% conversion (removal) of benzaldehyde. | dtu.dk |

| Tandem Wittig-Michael Reaction | Continuous Flow System | DBU as catalyst | Synthesis of trans-2-(C-glycosyl)acetates from pyranoses. | nih.gov |

| Multi-step Peptide Synthesis | Automated Fast Flow Synthesis (AFPS) | Heated loop reactor, in-line UV analysis | Rapid synthesis of proteins with real-time monitoring. | chimia.ch |

Chemical Reactivity and Mechanistic Investigations of 2 2 Hydroxypropan 2 Yl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-(2-hydroxypropan-2-yl)benzaldehyde is a primary site for chemical reactions, though its reactivity is modulated by the adjacent bulky tertiary alcohol. Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions than their aliphatic counterparts because the electron-donating resonance effect of the aromatic ring makes the carbonyl group less electrophilic. researchgate.netresearchgate.netsigmaaldrich.com The ortho-2-hydroxypropyl group further influences this reactivity through steric hindrance.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. researchgate.netresearchgate.net

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde functionality of this compound would be expected to produce a secondary alcohol. wiley-vch.deyoutube.com For instance, the reaction with methylmagnesium bromide would yield 2-(2-hydroxypropan-2-yl)-α-methylbenzyl alcohol. However, a significant practical challenge in this reaction is the presence of the acidic tertiary hydroxyl group, which would react with the Grignard reagent, consuming it in an acid-base reaction. To achieve the desired nucleophilic addition to the aldehyde, the hydroxyl group must first be protected.

Wittig Reaction: The Wittig reaction provides a pathway to convert aldehydes into alkenes using a phosphorus ylide (Wittig reagent). The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would be expected to form 2-(2-hydroxypropan-2-yl)styrene. The reaction proceeds through a betaine or oxaphosphetane intermediate. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes. sigmaaldrich.com The bulky ortho-substituent in this compound may influence the rate of reaction and the stereoselectivity of the resulting alkene.

| Nucleophilic Addition Reaction | Reagent Example | Expected Product |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 2-(1-hydroxyethyl)-α,α-dimethylbenzenemethanol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2-isopropenylphenyl)ethan-1-ol |

Condensation Reactions, including Schiff Base Formation

Condensation reactions of the aldehyde group in this compound involve the initial nucleophilic addition to the carbonyl, followed by a dehydration step.

Schiff Base Formation: The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base. Aromatic aldehydes with effective conjugation, such as this compound, generally form more stable Schiff bases compared to aliphatic aldehydes. For example, condensation with aniline would produce the corresponding N-phenylimine. The stability of the resulting imine can be attributed to the conjugation with the benzene (B151609) ring.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., diethyl malonate, malononitrile) in the presence of a weak base catalyst like piperidine. researchgate.netresearchgate.net The product is typically an α,β-unsaturated compound. The reaction of this compound with malononitrile would yield 2-(2-(2-hydroxypropan-2-yl)phenyl)malononitrile. The reaction proceeds via a nucleophilic addition followed by dehydration. researchgate.netresearchgate.net The steric hindrance from the ortho-substituent may necessitate milder reaction conditions to achieve good yields. youtube.com

| Condensation Reaction | Reagent Example | Expected Product |

| Schiff Base Formation | Aniline (C₆H₅NH₂) | (E)-N-benzylideneaniline derivative |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | 2-(2-(2-hydroxypropan-2-yl)benzylidene)malononitrile |

Oxidation and Reduction Pathways

Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) under acidic or basic conditions, and chromic acid. The oxidation with KMnO₄ in an acidic medium would yield 2-(2-hydroxypropan-2-yl)benzoic acid. It is important to note that the tertiary alcohol is generally resistant to oxidation under these conditions, allowing for selective oxidation of the aldehyde.

Reduction: The aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction with NaBH₄ in an alcoholic solvent would convert this compound into 2-(2-hydroxypropan-2-yl)benzyl alcohol. This reduction is typically highly selective for the carbonyl group, leaving the tertiary alcohol and the aromatic ring intact.

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can undergo derivatization and elimination reactions under specific conditions.

Derivatization and Protecting Group Strategies

To prevent the acidic proton of the hydroxyl group from interfering with reactions at the aldehyde moiety (e.g., Grignard reactions), it can be converted into a derivative or protected. researchgate.net

Esterification and Etherification: The hydroxyl group can be esterified with acyl chlorides or acid anhydrides in the presence of a base. Etherification can be achieved using alkyl halides under basic conditions (Williamson ether synthesis).

Protecting Groups: Common protecting groups for tertiary alcohols include silyl ethers. wiley-vch.de For example, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole would form the corresponding TBDMS ether. wiley-vch.de This protecting group is robust under many reaction conditions but can be selectively removed using a fluoride source such as tetrabutylammonium fluoride (TBAF). researchgate.net The steric hindrance around the tertiary hydroxyl group in this compound might require more reactive silylating agents, such as silyl triflates (e.g., TBSOTf), for efficient protection. wiley-vch.de

| Protecting Group | Reagent | Deprotection Reagent |

| tert-Butyldimethylsilyl (TBDMS) ether | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Tetrahydropyranyl (THP) ether | Dihydropyran, p-TsOH | Aqueous Acid |

| Benzyl (B1604629) (Bn) ether | Benzyl bromide, NaH | H₂, Pd/C |

Elimination and Rearrangement Reactions

Elimination (Dehydration): Under strong acidic conditions and heat, the tertiary hydroxyl group can be eliminated through a dehydration reaction to form an alkene. This E1 reaction proceeds via a protonated alcohol (a good leaving group) and the formation of a stable tertiary benzylic carbocation intermediate. The subsequent loss of a proton from an adjacent carbon atom would yield 2-isopropenylbenzaldehyde.

Rearrangement Reactions: Acid-catalyzed reactions of tertiary alcohols can sometimes lead to molecular rearrangements. While simple dehydration is the most likely outcome for this compound, the potential for rearrangement of the intermediate carbocation should be considered, especially if alternative stable carbocation structures can be formed. However, given the stability of the tertiary benzylic carbocation, significant rearrangement is less probable under standard dehydration conditions.

Therefore, to provide a scientifically accurate and non-speculative response, it is not possible to construct the article with the required detailed research findings and data tables for each specified subsection. Any attempt to do so would involve generalizing from other related compounds, which would violate the strict instruction to focus solely on this compound.

Derivatization Strategies and Analogue Design

Synthesis of Schiff Base Derivatives from 2-(2-Hydroxypropan-2-yl)benzaldehyde

Schiff bases, or imines, are a class of compounds synthesized from the condensation reaction between a primary amine and a carbonyl compound. The aldehyde group of this compound is a reactive site for this transformation, enabling the formation of a carbon-nitrogen double bond (azomethine group). This reaction is typically carried out by refluxing the aldehyde with a primary amine in a suitable solvent, such as ethanol.

The general synthetic procedure involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. The presence of the ortho-hydroxypropan-2-yl group can influence the electronic properties and steric environment of the aldehyde, potentially affecting reaction kinetics and product stability. A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives with different functionalities and potential applications in coordination chemistry and material science.

| Reactant Amine Type | General Structure of Amine | Resulting Schiff Base Derivative Structure |

| Aliphatic Amine | R-NH₂ (e.g., Ethylamine) | |

| Aromatic Amine | Ar-NH₂ (e.g., Aniline) | |

| Amino Acid | HOOC-CHR-NH₂ (e.g., Glycine) | |

| Aminopyridine | C₅H₄N-NH₂ (e.g., 2-Aminopyridine) |

Table 1: Examples of Schiff base derivatives synthesized from this compound and various primary amines.

Research on related hydroxy Schiff bases shows they can exist in tautomeric equilibrium between enol-imine and keto-amine forms, a property influenced by solvent polarity. wikipedia.org The intramolecular hydrogen bonding that is common in Schiff bases derived from ortho-hydroxy aromatic aldehydes can also be a feature of these derivatives, impacting their structural and spectroscopic properties. mdpi.com

Formation of Macrocyclic and Polymeric Structures as Building Blocks

The bifunctional nature of this compound and its derivatives allows them to serve as building blocks for larger, more complex architectures like macrocycles and polymers.

Macrocycles: Macrocyclic compounds, such as calixarenes and Schiff base macrocycles, can be synthesized using aldehyde precursors. Calixarenes are cyclic oligomers formed from the condensation of a phenol with an aldehyde. wikipedia.org While typically synthesized with formaldehyde, other aldehydes can be used to introduce specific functionalities. wikipedia.org In this context, this compound could react with electron-rich phenols like resorcinol under acidic catalysis to form calixresorcinarene-type macrocycles. rsc.org The bulky hydroxypropan-2-yl group would be incorporated into the macrocyclic scaffold, influencing its cavity size, shape, and solubility.

Another route to macrocycles is through the [2+2] condensation of a dialdehyde with a diamine to form large Schiff base macrocycles. researchgate.netresearchgate.net A derivative of this compound, engineered to contain a second reactive group, could be used in such template-driven or self-assembly syntheses.

Polymers: Polymerization can be achieved by reacting this compound with suitable co-monomers. For instance, condensation polymerization with phenols or other activated aromatic compounds can yield polymer resins. Research on terpolymers derived from p-hydroxybenzaldehyde, formaldehyde, and various acetophenones demonstrates the utility of hydroxy-aldehydes in creating polymeric materials with specific thermal and biological properties. researchgate.net The presence of both the aldehyde and hydroxyl groups in this compound allows for multiple potential polymerization pathways, leading to polymers with novel structures and characteristics.

Synthesis of Chiral Analogues and Stereoisomers

While this compound is an achiral molecule, its aldehyde functional group serves as a key handle for introducing chirality through asymmetric synthesis. The development of chemical reactions that selectively produce one enantiomer of a chiral molecule is crucial, particularly in the synthesis of pharmaceuticals where different enantiomers can have vastly different biological effects. acs.org

One advanced strategy involves the catalytic synthesis of chiral hydroxycarbanions from aldehydes. A hybrid catalysis system, for example using copper and palladium catalysts, can facilitate the asymmetric silylation of an aldehyde and a subsequent rearrangement reaction. acs.org This process can generate a chiral copper species that acts as a chiral hydroxycarbanion equivalent. This chiral intermediate can then be reacted with an electrophile to form a new chiral molecule, with the chirality being maintained throughout the steps. acs.org Applying such a protocol to this compound could lead to the synthesis of novel chiral alcohols and other stereoisomers, expanding its utility in medicinal chemistry and materials science.

Conjugation and Bioconjugation in Chemical Probe Development

Bioconjugation is the chemical process of linking molecules, where at least one is a biomolecule such as a protein or antibody. cam.ac.uknih.gov The aldehyde group of this compound is a valuable functional group for this purpose, enabling its use in the development of chemical probes. unive.it

A primary method for bioconjugation using aldehydes is reductive amination. This reaction targets the primary amine groups found at the N-terminus of proteins and on the side chains of lysine residues. mdpi.comnih.gov The reaction proceeds in two steps: first, the aldehyde reacts with the amine to form an imine (Schiff base), which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride. mdpi.com This process forms a stable covalent bond, effectively tagging the protein with the 2-(2-hydroxypropan-2-yl)phenyl moiety.

By first attaching a reporter group (like a fluorophore or biotin) to the this compound scaffold, the resulting molecule can be used as a probe to label, detect, or track proteins in biological systems. The specificity of the reaction can sometimes be controlled by pH to selectively target the more acidic N-terminal α-amine over the lysine ε-amines. mdpi.com

| Conjugation Strategy | Target Functional Group | Resulting Linkage |

| Reductive Amination | Primary Amine (-NH₂) | Secondary Amine |

| Imine Formation | Primary Amine (-NH₂) | Imine (Azomethine) |

| Aldehyde Capture Ligation | N-terminal α-amine | Amide |

Table 2: Key bioconjugation strategies involving the aldehyde group.

Design and Synthesis of Advanced Scaffolds, including BODIPY Derivatives

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their excellent photophysical properties, including high absorption coefficients, high fluorescence quantum yields, and exceptional chemical stability. nih.govresearchgate.net The synthesis of BODIPY derivatives often involves the condensation of an aromatic aldehyde with a pyrrole derivative. researchgate.netnih.gov

This compound can be used as the aldehyde precursor in a standard BODIPY synthesis. The general procedure involves two main steps:

Condensation: The aldehyde is reacted with an excess of a pyrrole (e.g., 2,4-dimethylpyrrole) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). This reaction forms a dipyrromethane intermediate.

Oxidation and Complexation: The dipyrromethane is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Following oxidation, a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), is added in the presence of a base (e.g., triethylamine) to form the final, stable BODIPY core. researchgate.netnih.gov

The resulting BODIPY dye would feature the 2-(2-hydroxypropan-2-yl)phenyl group at the meso-position of the BODIPY core. This substituent can be used to tune the dye's spectroscopic properties and solubility, or it can serve as a point for further functionalization. nih.gov The ability to incorporate this specific scaffold into the BODIPY structure opens up possibilities for creating novel fluorescent sensors and labels. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound in solution. For 2-(2-Hydroxypropan-2-yl)benzaldehyde, NMR would provide unambiguous proof of its constitution by mapping the carbon framework and the arrangement of protons.

Proton (¹H) and Carbon (¹³C) NMR Techniques for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments. The ¹H NMR spectrum would show the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic region would be particularly complex due to the ortho-substitution pattern, leading to overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.0 - 10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~7.3 - 8.0 | Multiplets (m) | 4H |

| Hydroxyl (-OH) | Variable | Singlet (s, broad) | 1H |

Expected ¹³C NMR Data: The ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon of the propan-2-yl group, and the equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~192 - 197 |

| Aromatic (C-CHO) | ~135 - 140 |

| Aromatic (C-C(CH₃)₂OH) | ~145 - 150 |

| Aromatic (Ar-CH) | ~125 - 135 |

| Quaternary (-C(CH₃)₂OH) | ~70 - 75 |

Advanced 2D-NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). researchgate.net For this compound, COSY would show correlations among the protons on the aromatic ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. columbia.edunanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.edu This is crucial for identifying quaternary carbons (which have no attached protons) and piecing together the molecular fragments. For example, HMBC would show a correlation from the methyl protons to the quaternary carbinol carbon and the adjacent aromatic carbon, confirming the structure of the 2-hydroxypropan-2-yl substituent and its connection point to the benzene (B151609) ring. youtube.comnih.gov

Solid-State NMR Applications

As of this review, no studies utilizing solid-state NMR for the analysis of this compound have been reported in the literature. This technique is typically employed for characterizing the structure and dynamics of materials in the solid state, particularly for insoluble polymers or to study crystalline polymorphism, which may not have been a research focus for this specific compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting a selected ion to gain structural information. nih.govnih.gov

For this compound (C₁₀H₁₂O₂), HRMS would confirm the exact mass of the molecular ion.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₁₀H₁₂O₂ + H]⁺ | 165.0910 |

| [C₁₀H₁₂O₂ + Na]⁺ | 187.0729 |

In an MS/MS experiment, the primary fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxypropyl group and the loss of a methyl radical (•CH₃). The loss of the formyl radical (•CHO) or carbon monoxide (CO) from the aldehyde group are also characteristic fragmentation patterns for benzaldehydes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. docbrown.infomdpi.com

The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band for the O-H stretch of the alcohol, a sharp, intense band for the C=O stretch of the aldehyde, and several bands corresponding to C-H and C=C bonds in the aromatic ring would be expected. docbrown.inforesearchgate.net

Raman spectroscopy would also detect these functional groups, with the aromatic ring vibrations and the carbonyl stretch typically showing strong signals. nih.govresearchgate.net

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Alcohol (O-H) | Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium | Strong |

| Aldehyde (C-H) | Stretch | 2700 - 2900 | Medium, often two bands | Medium |

| Carbonyl (C=O) | Stretch | 1680 - 1710 | Strong | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong | Strong |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. researchgate.net This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic and Separation Science Techniques

Chromatographic methods are indispensable for the detailed analysis of this compound, enabling its separation from impurities, assessment of purity, and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide the necessary resolution and sensitivity for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography is a primary technique for determining the purity of this compound and separating it from non-volatile impurities, starting materials, or side-products from its synthesis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity.

Research Findings:

A typical RP-HPLC method for analyzing benzaldehyde (B42025) derivatives involves a C18 stationary phase. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

The separation of positional isomers, which can be significant impurities, often requires careful method optimization or specialized columns. While a standard C18 column may suffice, alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) can offer different selectivity for aromatic compounds. google.com Method development would involve adjusting the mobile phase composition (e.g., the gradient of acetonitrile in water) and the pH to achieve baseline separation of the main compound from all potential impurities. google.com Detection is typically performed using a UV detector, set at a wavelength where the benzaldehyde chromophore exhibits strong absorbance, such as 254 nm. researchgate.net

A hypothetical, optimized HPLC method for the purity assessment of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value/Description | Rationale/Reference |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of benzaldehyde derivatives. researchgate.net |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for RP-HPLC of polar aromatic compounds, compatible with MS detection. sielc.com |

| Gradient | 30% B to 95% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. nih.gov |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths, with 254 nm being a common choice for benzaldehydes. researchgate.net |

| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

This method would be validated for linearity, precision, accuracy, and specificity according to established guidelines to ensure it is suitable for routine quality control analysis. researchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like this compound, which contains polar hydroxyl (-OH) and aldehyde (-CHO) groups, direct analysis by GC can be challenging due to potential peak tailing and thermal degradation in the injector or column. researchgate.net To overcome these issues, derivatization is typically employed. research-solution.compsu.edu

Research Findings:

Derivatization chemically modifies the analyte to make it more volatile and thermally stable. researchgate.net For this compound, a two-step derivatization might be optimal:

Oxime Formation: The aldehyde group can be converted to an oxime using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). research-solution.comresearchgate.net This reaction is specific to carbonyls and creates a stable, volatile derivative that is highly responsive to electron capture detectors (ECD) or can be analyzed by MS. research-solution.comresearchgate.net

Silylation: The tertiary hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.com This step replaces the active hydrogen, reducing polarity and preventing hydrogen bonding, which significantly improves peak shape and volatility. gcms.cz

The resulting derivatized compound can then be readily analyzed by GC-MS. The mass spectrometer provides not only quantification but also structural information from the fragmentation pattern, which is crucial for the unambiguous identification of the compound and any volatile impurities. researchgate.net Headspace GC (HS-GC) is another valuable technique for detecting highly volatile impurities, such as residual solvents from the synthesis process, without injecting the non-volatile components of the sample matrix. researchgate.netptfarm.pl

A hypothetical GC-MS method for the analysis of this compound after derivatization is presented below.

Table 2: Illustrative GC-MS Method Parameters for Volatile Analysis

| Parameter | Value/Description | Rationale/Reference |

| Derivatization | Silylation of hydroxyl group (e.g., with BSTFA) and/or oxime formation for aldehyde group (e.g., with PFBHA). | Necessary to increase volatility and thermal stability of the polar analyte for GC analysis. researchgate.netresearch-solution.com |

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) | A non-polar or mid-polarity column is suitable for separating a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS. |

| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp is required to elute derivatized compounds of increasing molecular weight. |

| Injector Temp. | 260 °C | Must be hot enough to volatilize the derivatized sample without causing degradation. ptfarm.pl |

| MS Interface | 280 °C | Prevents condensation of analytes between the GC and the MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |

| Mass Range | 50-500 amu | Scans a mass range appropriate for the expected fragments of the derivatized analyte. |

This GC-MS method would allow for the identification of the parent compound and the characterization of volatile and semi-volatile impurities based on their retention times and unique mass spectra.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations, including Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 2-(2-Hydroxypropan-2-yl)benzaldehyde. DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize the molecule's geometry and calculate key electronic descriptors. researchgate.netisca.me

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and the resulting HOMO-LUMO energy gap are crucial for predicting the compound's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. isca.me For benzaldehyde (B42025) derivatives, this gap is a key indicator of the molecule's propensity to engage in chemical reactions. mdpi.com

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it a primary target for nucleophiles. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for a Benzaldehyde Derivative using DFT

| Descriptor | Definition | Typical Value (a.u.) | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -0.25 | Related to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -0.08 | Related to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 0.17 | Indicates chemical reactivity and stability isca.me |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 0.085 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 0.165 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 0.16 | Describes the ability to act as an electrophile |

Note: Values are illustrative based on typical DFT calculations for substituted benzaldehydes and can vary with the specific functional and basis set used.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its conformational flexibility and intermolecular interactions. researchgate.net For this specific compound, MD is particularly useful for analyzing the rotation around the single bond connecting the phenyl ring and the 2-hydroxypropan-2-yl group, as well as the orientation of the aldehyde group.

Conformational analysis helps identify the most stable (lowest energy) three-dimensional arrangements of the molecule. For substituted benzaldehydes, planarity is a key factor, with the aldehyde group's orientation relative to the aromatic ring influencing its reactivity. researchgate.netrsc.org The bulky 2-hydroxypropan-2-yl substituent at the ortho position likely introduces steric hindrance that could favor specific rotational conformers, impacting how the molecule interacts with other chemical species or biological targets. MD simulations can map the potential energy surface associated with these rotations to determine the most probable conformations in different environments (e.g., in a vacuum or in a solvent). nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for elucidating the detailed step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. scielo.org

For instance, in a base-induced reaction like the Cannizzaro reaction, which is characteristic of aldehydes lacking alpha-hydrogens, DFT calculations can model the initial nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgresearchgate.net Subsequent calculations can identify the transition state for the key hydride transfer step, which is often the rate-determining step of the reaction. researchgate.netyoutube.comyoutube.com The activation energy (the energy difference between the reactants and the transition state) calculated from this analysis provides a quantitative prediction of the reaction rate. mdpi.com

Table 2: Example of Calculated Energy Profile for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., Aldehyde + OH⁻) | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +15.2 |

| Products | Result of the elementary step (e.g., Tetrahedral Intermediate) | -5.8 |

Note: The activation energy for this hypothetical step would be 15.2 kcal/mol. These values are determined computationally to compare different possible reaction pathways.

This type of analysis allows for the differentiation between competing reaction mechanisms and provides a detailed understanding of how the molecule transforms at a molecular level. researchgate.netyoutube.com

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship studies aim to connect the specific structural features of this compound to its chemical behavior. The presence and position of the 2-hydroxypropan-2-yl group significantly influence the reactivity of the aldehyde functional group.

The key structural features influencing reactivity are:

Electronic Effects : The substituent can exert inductive and resonance effects. As an alkyl group, the 2-hydroxypropan-2-yl moiety is weakly electron-donating, which can slightly activate the aromatic ring.

Steric Effects : Located at the ortho position, the bulky 2-hydroxypropan-2-yl group creates significant steric hindrance around the aldehyde. This can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions compared to an unsubstituted benzaldehyde. mdpi.com

Intramolecular Hydrogen Bonding : The hydroxyl group (-OH) on the substituent can potentially form an intramolecular hydrogen bond with the oxygen of the aldehyde group. This interaction can affect the conformation and electronic properties of the aldehyde, thereby altering its reactivity.

Quantitative Structure-Activity Relationship (QSAR) models often use descriptors calculated from the molecular structure (such as those in Table 1) to predict reactivity or biological activity. physchemres.org By comparing the calculated properties and predicted reactivities of a series of related benzaldehyde derivatives, researchers can build robust models that explain how specific structural modifications impact chemical behavior. oiccpress.com

Cheminformatics and Machine Learning Applications in Compound Research

Cheminformatics and machine learning (ML) are transforming research into compounds like this compound. These data-driven approaches leverage large datasets of chemical information to build predictive models, accelerating discovery and design. researchgate.netresearchgate.net

Applications in the context of this compound include:

Property Prediction : ML models, particularly those used in QSAR, can predict a wide range of properties, including solubility, toxicity, and biological activity, based solely on the molecular structure. researchgate.netnih.gov The compound's structure would first be converted into a numerical representation, such as a molecular fingerprint, which the model uses as input.

Virtual Screening : In drug discovery, ML algorithms can rapidly screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. emerj.com If this compound were being investigated as a scaffold, ML could help prioritize derivatives for synthesis and testing.

Reaction Prediction and Synthesis Design : Advanced ML models can predict the most likely products of a chemical reaction or even suggest optimal reaction conditions. researchgate.net For a given target molecule, retrosynthesis algorithms guided by machine learning can propose viable synthetic pathways.

De Novo Design : Generative ML models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired property profiles. nih.govnih.gov These models could be tasked with generating novel derivatives of this compound that are optimized for a specific activity.

These computational tools enable researchers to explore the chemical space around a core structure efficiently, reducing the time and cost associated with traditional experimental approaches. nih.gov

Role and Applications in Advanced Chemical Research

Building Block in Complex Natural Product and Drug Scaffold Synthesis

The strategic placement of the aldehyde and hydroxyl groups makes 2-(2-Hydroxypropan-2-yl)benzaldehyde a potentially valuable starting material for the synthesis of complex molecular architectures, including natural products and scaffolds for medicinal drugs. The aldehyde can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol, Wittig, and Grignard reactions, to build up a carbon skeleton. Simultaneously, the tertiary alcohol can act as a directing group, a nucleophile, or a precursor to other functional groups.

While extensive, specific examples of its incorporation into the total synthesis of named natural products are not widely documented in mainstream literature, its potential is evident. The structure is well-suited for intramolecular reactions, such as Paal-Knorr type condensations or cyclizations, to form heterocyclic systems which are common motifs in pharmacologically active compounds. Researchers can leverage this compound to create novel molecular frameworks for screening in drug discovery programs.

Precursor for Advanced Materials (e.g., polymers, optoelectronic materials)

In the field of materials science, functionalized aromatic compounds are critical for developing new polymers and optoelectronic materials. This compound serves as a monomer precursor whose properties can be tailored through chemical modification.

The aldehyde functionality can be used in polymerization reactions, such as condensation polymerization with appropriate co-monomers, to create novel polymer backbones. The pendant hydroxypropyl group can enhance the solubility of the resulting polymers or provide sites for post-polymerization modification or cross-linking. These features are desirable in the creation of specialty polymers with specific thermal or mechanical properties. In the realm of optoelectronics, derivatives of this compound could potentially be used in the synthesis of organic light-emitting diode (OLED) materials, where the precise substitution pattern on the aromatic ring can influence the electronic properties and, consequently, the color and efficiency of light emission.

Ligand Design and Coordination Chemistry with Transition Metals

The design of organic ligands is central to the development of coordination chemistry and catalysis. The structure of this compound is suitable for it to act as a chelating ligand for various transition metals. The oxygen atoms of the aldehyde and the tertiary alcohol can coordinate to a metal center, forming a stable chelate ring.

This bidentate coordination can be further expanded. For instance, the aldehyde can be converted into an imine (Schiff base) by condensation with a primary amine. The resulting Schiff base ligand, bearing the ortho-hydroxyl group, can act as a multidentate ligand. Such ligands are known to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). wikipedia.org The electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the aromatic ring or the amine precursor. These metal complexes have potential applications in catalysis, materials science, and as models for biological systems.

| Complex Type | Potential Metal Ions | Coordination Mode |

| Aldehyde-Alcohol | Cu(II), Zn(II), Ni(II) | Bidentate (O, O) |

| Schiff Base Derivative | Co(II), Fe(III), Ru(III) | Bidentate or Tridentate |

Intermediacy in Catalytic Cycles (e.g., organocatalysis, metal catalysis)

In certain catalytic processes, molecules with the structural motifs of this compound can appear as transient intermediates. The interaction between the ortho-positioned aldehyde and hydroxyl groups can influence reaction pathways. For example, in certain metal-catalyzed oxidations or reductions, the hydroxyl group could coordinate to the metal catalyst, directing its activity towards the aldehyde group.

While its role as a specific, isolated intermediate in well-established, named catalytic cycles is not extensively documented, its structure is relevant to studies of reaction mechanisms. Understanding how a molecule with these functional groups behaves under catalytic conditions provides insight into catalyst design and the optimization of reaction pathways for related substrates.

Photochemistry and Photoremovable Protecting Group Applications

The photochemistry of ortho-alkyl substituted benzaldehydes is a well-studied area, and this compound is a prime candidate for undergoing a specific type of photochemical reaction known as the Norrish Type II reaction. wikipedia.orgnumberanalytics.com This reaction is initiated by the absorption of UV light by the carbonyl group, which promotes it to an excited state. chemistnotes.com

In this excited state, the carbonyl oxygen is able to abstract a hydrogen atom from the γ-position. For this compound, the hydrogens on the methyl groups of the hydroxypropyl substituent are γ-hydrogens. This intramolecular hydrogen abstraction forms a 1,4-biradical intermediate. numberanalytics.comchemistnotes.com This biradical can then undergo one of two primary pathways:

Fragmentation (β-Scission): The biradical can cleave at the bond between the α- and β-carbons, leading to the formation of an enol and an alkene. wikipedia.org In this case, the products would be isopropenylbenzene (α-methylstyrene) and an enol that tautomerizes to a stable carbonyl compound.

Cyclization (Norrish-Yang Reaction): The two radical centers can recombine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. wikipedia.orgchemistnotes.com

This predictable photochemical reactivity makes this compound a potential candidate for use as a photoremovable protecting group. A molecule of interest (e.g., an alcohol or amine) could be attached to the benzylic position, and upon irradiation with light, the Norrish Type II reaction would proceed, cleaving the bond and releasing the protected molecule. This "cageless" release mechanism is highly desirable in applications ranging from materials science to biology, where the controlled release of active substances is required.

| Photochemical Reaction | Intermediate | Expected Products |

| Norrish Type II | 1,4-Biradical | Fragmentation: Isopropenylbenzene + Enol; Cyclization: Cyclobutanol derivative |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, yet the development of novel, efficient, and selective routes remains a key research objective. For 2-(2-hydroxypropan-2-yl)benzaldehyde, future efforts are likely to move beyond classical methods toward more sophisticated and sustainable strategies.

Traditional methods for producing hydroxy-aryl aldehydes, such as the Reimer-Tiemann reaction or the Duff reaction, often suffer from drawbacks like low yields, harsh conditions, and the formation of multiple isomers. researchgate.net For instance, an improved Reimer-Tiemann procedure for 2-hydroxybenzaldehyde using aqueous ethyl alcohol can enhance convenience by avoiding multiple steam distillations, but the fundamental challenges of regioselectivity and waste generation persist. researchgate.net

Future research will likely focus on:

Directed C-H Functionalization: The direct, late-stage formylation of a precursor like 2-phenylpropan-2-ol offers a highly atom-economical route. Research into transition-metal-catalyzed C-H activation, using directing groups to ensure ortho-selectivity, could provide a high-yield pathway that minimizes the need for protecting groups and reduces waste streams.

Biocatalytic Approaches: The use of engineered enzymes, such as vanillin (B372448) synthases or hydroxylases, could enable the synthesis of this compound from simple, renewable feedstocks under mild, aqueous conditions. This aligns with the growing demand for green and sustainable chemical manufacturing processes.

Photoredox Catalysis: Visible-light-mediated catalysis could open new pathways for the formylation of aryl compounds, offering an energy-efficient and highly selective alternative to traditional thermal methods.

Exploration of Undiscovered Reactivity and Advanced Stereochemical Control

The bifunctional nature of this compound, with its sterically demanding tertiary alcohol positioned ortho to the aldehyde, suggests a rich and underexplored reactivity profile. The intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde's carbonyl oxygen is expected to significantly influence its chemical behavior, similar to salicylaldehyde (B1680747).

Future explorations in this area could include:

Tandem and Cascade Reactions: The unique arrangement of functional groups could be leveraged to design novel tandem or cascade reactions. For example, an initial reaction at the aldehyde could trigger a subsequent transformation involving the tertiary alcohol, allowing for the rapid construction of complex heterocyclic scaffolds in a single synthetic operation.

Stereoselective Additions: While the molecule itself is achiral, the bulky 2-hydroxypropan-2-yl group exerts significant steric influence on the aldehyde. This can be exploited to achieve high levels of diastereoselectivity in reactions with chiral nucleophiles or in the presence of chiral catalysts. Research into substrate-controlled stereoselective reactions would be a promising avenue.

Organocatalysis: The hydroxyl group could act as an internal directing or activating group in organocatalyzed transformations, potentially enabling novel types of asymmetric reactions at the aldehyde center.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates or exothermic reactions, and straightforward scalability. rsc.org Integrating the synthesis and modification of this compound into continuous flow platforms is a key area for future development.

The nitration of benzaldehyde (B42025), for example, can be conducted more safely and efficiently in a microreactor system, reducing reaction times from hours to minutes and allowing for better control over product selectivity. acs.org Similar principles can be applied to the synthesis of the target molecule. Furthermore, flow chemistry has been shown to dramatically improve yields and reduce side-product formation in reactions like the Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde. beilstein-journals.org

| Parameter | Batch Protocol | Flow Protocol |

|---|---|---|

| Product (Benzaldehyde) Yield | 49% | 91% |

| Side Product (Trifluoroacetate) Yield | 50% | 8% |

| Key Advantage | Standard laboratory setup | Higher yield, improved selectivity, enhanced safety |

Future research will likely focus on developing a fully integrated, multi-step flow synthesis of this compound and its derivatives. Coupling this with automated optimization platforms and real-time process analytical technology (PAT) would enable rapid reaction discovery and efficient, on-demand manufacturing. rsc.org

Applications in Chemical and Biosensors (focusing on chemical principles)

Derivatives of salicylaldehyde are well-known for their use in chemical sensors, primarily due to the ability of the aldehyde and phenolic hydroxyl group to form stable, colored, or fluorescent Schiff base complexes with metal ions and amines. The unique structure of this compound offers new possibilities for designing highly selective sensors.

The chemical principles underpinning these potential applications include:

Chelation and Coordination: The aldehyde and ortho-hydroxyl group can act as a bidentate ligand, binding to specific metal ions. The resulting complex may exhibit unique photophysical properties, such as a change in color (colorimetric sensing) or the onset of fluorescence (chemosensing), allowing for the detection of the target analyte.

Modulation of Electronic Properties: The electron-donating character and steric bulk of the 2-hydroxypropan-2-yl group can modulate the electronic environment of the aromatic ring and the chelating site. This can be used to fine-tune the sensor's selectivity toward a specific ion and to shift its absorption or emission wavelengths for more sensitive detection.

Luminescence: A related compound, 5,5'-(propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde), is known to exhibit strong visible luminescence when excited by UV radiation, a property highly desirable for sensor development. nih.gov This suggests that the core structure of this compound is a promising scaffold for creating new luminescent probes.

| Sensing Principle | Functional Groups Involved | Potential Analytes | Detection Method |

|---|---|---|---|

| Schiff Base Formation | Aldehyde, ortho-Hydroxyl | Metal Ions (e.g., Zn²⁺, Cu²⁺), Amines | Colorimetric or Fluorometric Change |

| Host-Guest Chemistry | Aromatic Ring, Hydroxyl Group | Small Organic Molecules | Change in Fluorescence/Absorbance |

| Modulated Luminescence | Entire Conjugated System | Cations or Anions | Fluorescence Quenching or Enhancement |